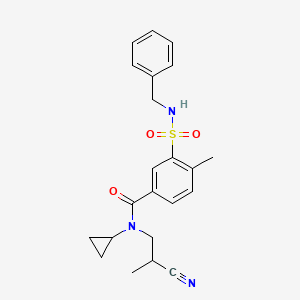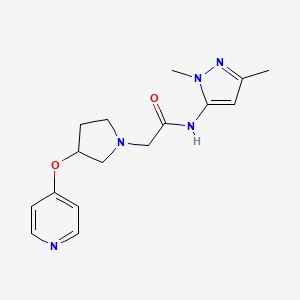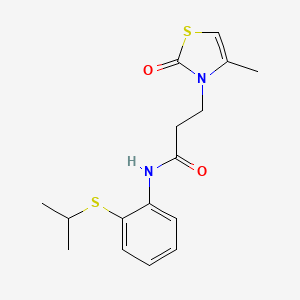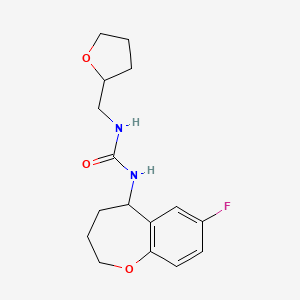![molecular formula C15H15ClN2O3S B7681760 3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMMP, and it has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
CMMP has been extensively studied for its potential applications in scientific research. One of the most promising applications of CMMP is in the field of cancer research. Studies have shown that CMMP has potent anti-cancer properties and can inhibit the growth of cancer cells. CMMP has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders.
Mécanisme D'action
The mechanism of action of CMMP is not fully understood. However, studies have shown that CMMP targets the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and survival. CMMP has been found to inhibit the activity of MAPK, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CMMP has a wide range of biochemical and physiological effects. Studies have shown that CMMP can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of pro-inflammatory cytokines. CMMP has also been found to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMMP in lab experiments is its potent anti-cancer properties. CMMP has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the main limitations of using CMMP in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the study of CMMP. One of the most promising directions is the development of CMMP-based therapies for the treatment of cancer and other diseases. Other future directions include the study of the mechanism of action of CMMP, the development of more efficient synthesis methods, and the identification of new applications for CMMP in scientific research.
Conclusion:
In conclusion, 3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. CMMP has potent anti-cancer properties and can inhibit the growth of cancer cells. CMMP has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders. While the synthesis of CMMP is complex, it remains a promising candidate for future scientific research.
Méthodes De Synthèse
The synthesis of CMMP is a complex process that involves several steps. One of the most common methods for synthesizing CMMP is through the reaction of 3-chloro-4-pyridinecarboxylic acid with 3-methyl-4-methylsulfonylbenzylamine in the presence of a coupling reagent. This process results in the formation of CMMP as a white solid. Other methods for synthesizing CMMP include the use of palladium-catalyzed cross-coupling reactions and the use of metal-catalyzed C-H activation.
Propriétés
IUPAC Name |
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-7-11(3-4-14(10)22(2,20)21)8-18-15(19)12-5-6-17-9-13(12)16/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCWIAXCQQFUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=C(C=NC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)



![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)

![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)